(5Z)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione is a chemical compound with a unique structure that includes an imidazolidine-2,4-dione core and a 3-methylthiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 3-methylthiophene-2-carbaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring or the imidazolidine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Phenolic compounds with similar action mechanisms
Uniqueness
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione is unique due to its specific structural features and the presence of both an imidazolidine-2,4-dione core and a 3-methylthiophen-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O2S/c1-5-2-3-14-7(5)4-6-8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13)/b6-4- |
InChI Key |
FCYZXUYVZFESPZ-XQRVVYSFSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)NC(=O)N2 |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.